molecular formula C27H27N5O6 B449055 N'-({4-METHOXY-3-[(4-PROPYLPHENOXY)METHYL]PHENYL}METHYLENE)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

N'-({4-METHOXY-3-[(4-PROPYLPHENOXY)METHYL]PHENYL}METHYLENE)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

Cat. No.: B449055
M. Wt: 517.5g/mol
InChI Key: HFHNGYGDCCBGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide is a complex organic compound that features a combination of pyrazole, furan, and benzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the furan and benzylidene moieties. Common reagents used in these reactions include hydrazines, aldehydes, and nitro compounds. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iodine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions often involve the use of solvents such as ethanol and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitroso compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and infectious diseases due to its ability to modulate biological pathways .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics .

Mechanism of Action

The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide apart from similar compounds is its unique combination of functional groups.

Properties

Molecular Formula

C27H27N5O6

Molecular Weight

517.5g/mol

IUPAC Name

N-[[4-methoxy-3-[(4-propylphenoxy)methyl]phenyl]methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C27H27N5O6/c1-3-4-19-5-8-23(9-6-19)37-18-21-13-20(7-11-25(21)36-2)14-28-30-27(33)26-12-10-24(38-26)17-31-16-22(15-29-31)32(34)35/h5-16H,3-4,17-18H2,1-2H3,(H,30,33)

InChI Key

HFHNGYGDCCBGHC-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])OC

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])OC

Origin of Product

United States

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